1-Tetradecanol

説明

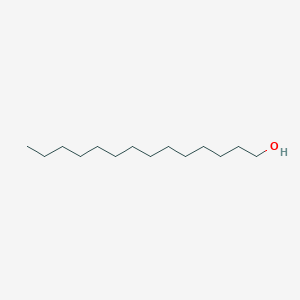

Structure

3D Structure

特性

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] It is a white, waxy solid at room temperature with a faint alcoholic odor.[2] This compound is found in nature in plants like nutmeg (Myristica fragrans) and is also present in palm kernel oil and coconut oil, from which it is primarily produced via the hydrogenation of myristic acid or its esters.[1] In the pharmaceutical and cosmetic industries, 1-tetradecanol is utilized for its emollient properties in topical formulations and as a chemical intermediate in the synthesis of other molecules, such as surfactants.[2][3] Recent research has also highlighted its potential as an antibacterial and anti-inflammatory agent, making it a molecule of interest for drug development professionals.[4][5]

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-tetradecanol, detailed experimental protocols for their determination, and insights into its biological activities.

Chemical and Physical Properties

The fundamental properties of 1-tetradecanol are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Chemical Properties of 1-Tetradecanol

| Property | Value | Reference(s) |

| IUPAC Name | Tetradecan-1-ol | [6] |

| Synonyms | Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol | [6] |

| Molecular Formula | C₁₄H₃₀O | [1] |

| Molecular Weight | 214.39 g/mol | [6] |

| CAS Number | 112-72-1 | [6] |

| Appearance | White waxy solid, flakes, or powder | [2] |

| Odor | Faint, fatty/waxy odor | [2][7] |

Table 2: Physical Properties of 1-Tetradecanol

| Property | Value | Conditions | Reference(s) |

| Melting Point | 35-39 °C (95-102 °F) | [8] | |

| Boiling Point | 289 °C (552 °F) | at 760 mmHg | [8] |

| Density | 0.823 g/mL | at 25 °C | [8] |

| Solubility in Water | 0.00013 g/L | at 23 °C | [7] |

| Solubility in Solvents | Soluble in diethyl ether, ethanol, chloroform | [1][7] | |

| Flash Point | >110 °C (>230 °F) | [8] | |

| Vapor Pressure | <1 hPa | at 20 °C | [8] |

| Vapor Density | 7.4 | (Air = 1) | [8] |

| log Kow (Octanol/Water) | 6.03 | [6] |

Table 3: Spectroscopic Data of 1-Tetradecanol

| Spectrum Type | Key Peaks / Features | Reference(s) |

| ¹H NMR | Data available, characteristic peaks for a long-chain alcohol. | [3][9] |

| ¹³C NMR | Data available, characteristic peaks for a C14 alcohol. | [3][10] |

| IR Spectroscopy | Strong, broad O-H stretch (~3330 cm⁻¹), C-H stretches (~2920, 2850 cm⁻¹), C-O stretch (~1058 cm⁻¹). | [6][11][12] |

| Mass Spectrometry (EI) | Molecular ion peak may be faint. Fragmentation pattern shows characteristic losses of (CH₂)nCH₃ groups (clusters 14 mass units apart). Common fragments at m/z 43, 55, 69, 83. | [6][7][13][14] |

Biological Activity and Potential Therapeutic Applications

1-Tetradecanol has demonstrated notable biological activities that are of interest to the drug development community.

Anti-inflammatory Activity

1-Tetradecanol possesses anti-inflammatory properties.[4][5] Studies have shown that it can modulate inflammatory responses. For instance, 1-tetradecanol has been observed to reduce the production of interleukin-8 (IL-8), a key pro-inflammatory cytokine, in AGS cells in response to Helicobacter pylori.[4] Furthermore, a topical formulation containing a 1-tetradecanol complex was effective in a rabbit model of periodontitis, where it inhibited inflammatory cell infiltration and osteoclastic activity, thereby halting the progression of the disease.[15][16] This suggests a potential role for 1-tetradecanol in mitigating inflammatory processes, possibly through the downregulation of pro-inflammatory cytokine signaling.

Antibacterial Activity

1-Tetradecanol is also recognized as an antibacterial agent.[4] While the precise mechanism is not fully elucidated, it is understood that long-chain fatty alcohols can exhibit antimicrobial effects. These effects are often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death. Secondary metabolites from certain bacteria, including 1-tetradecanol, have shown inhibitory action against various pathogens through mechanisms such as altering cell membrane integrity and inhibiting biochemical pathways.[17]

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1-tetradecanol are provided below. These protocols are foundational for the characterization and quality control of the compound.

Melting Point Determination (Thiele Tube Method)

This method utilizes a Thiele tube to provide uniform heating of a sample in a capillary tube.

Materials:

-

1-Tetradecanol sample

-

Capillary tubes (one end sealed)

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 300 °C)

-

Rubber band or a small slice of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Finely powder a small amount of the 1-tetradecanol sample. Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[18]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band. The sample in the tube should be level with the thermometer bulb.[19]

-

Heating: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the level of the oil. The sample should be positioned in the center of the main tube.[18][19]

-

Observation: Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating. The convection currents in the oil will maintain a uniform temperature.[18][20]

-

Data Recording: Heat rapidly at first to get an approximate melting point, then allow the apparatus to cool slightly. For an accurate measurement, heat slowly (1-2 °C per minute) as you approach the approximate melting point.[20] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂). The melting point range is T₁ - T₂.

Boiling Point Determination (Simple Distillation Method)

This method is suitable when a sufficient quantity of the liquid sample (at least 5 mL) is available and also serves as a purification step.

Materials:

-

1-Tetradecanol sample (melted, >5 mL)

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stand

-

Water tubing for condenser

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the melted 1-tetradecanol and a few boiling chips into the distillation flask.[5][21]

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.[22]

-

Heating: Begin heating the distillation flask. The liquid will start to boil, and vapors will rise.

-

Equilibration: As the vapor fills the head of the distillation flask, the temperature on the thermometer will rise and stabilize. Ensure that the thermometer bulb is constantly bathed in condensing vapor.[21]

-

Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (e.g., 1-2 drops per second). This stable temperature is the boiling point. It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[2][5]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of solids and liquids.

Materials:

-

1-Tetradecanol sample (solid)

-

Pycnometer with a capillary stopper

-

Analytical balance (accurate to 0.001 g)

-

Distilled water (or another liquid of known density in which the solid is insoluble)

-

Thermometer

-

Small funnel

Procedure:

-

Mass of Empty Pycnometer: Weigh a clean, dry pycnometer with its stopper (m₀).[23]

-

Mass with Sample: Add a known mass of solid 1-tetradecanol to the pycnometer and weigh again (m₁). The mass of the sample is m_sample = m₁ - m₀.[24]

-

Mass with Sample and Liquid: Fill the pycnometer containing the sample with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂).[24]

-

Mass with Liquid Only: Empty and clean the pycnometer. Fill it completely with distilled water only, insert the stopper, dry the exterior, and weigh it (m₃).[23]

-

Calculation:

-

Mass of water in the filled pycnometer = m₃ - m₀

-

Mass of water in the pycnometer with the sample = m₂ - m₁

-

Mass of water displaced by the sample = (m₃ - m₀) - (m₂ - m₁)

-

Volume of the sample = (Mass of displaced water) / (Density of water at the measured temperature)

-

Density of 1-tetradecanol = (Mass of the sample) / (Volume of the sample)

-

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

1-Tetradecanol sample

-

Solvent (e.g., water, buffer)

-

Glass flasks or vials with tight-fitting stoppers

-

Orbital shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)

-

Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-tetradecanol to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[25][26]

-

Equilibration: Seal the flasks and place them in a shaker at a constant, controlled temperature. Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[25][27]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature to separate the solid from the saturated solution.[25]

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant liquid. It is crucial not to disturb the excess solid.

-

Analysis: Filter the aliquot immediately through a suitable filter. Dilute the filtrate as necessary and analyze the concentration of 1-tetradecanol using a validated analytical method.[28] The measured concentration represents the solubility of 1-tetradecanol in that solvent at that temperature.

References

- 1. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. spectrabase.com [spectrabase.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. 1-Tetradecanol(112-72-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Tetradecanol(112-72-1) 13C NMR spectrum [chemicalbook.com]

- 11. 1-Tetradecanol(112-72-1) IR Spectrum [chemicalbook.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. 1-Tetradecanol [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. 1-Tetradecanol complex: therapeutic actions in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. flinnsci.com [flinnsci.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. fpharm.uniba.sk [fpharm.uniba.sk]

- 24. scribd.com [scribd.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 28. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Natural Sources and Extraction of Myristyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, or 1-tetradecanol, a 14-carbon saturated fatty alcohol, is a valuable ingredient in the pharmaceutical, cosmetic, and chemical industries, primarily utilized for its emollient, surfactant, and stabilizing properties. This guide provides a comprehensive overview of the natural sources of myristyl alcohol, detailing its extraction and purification from these sources. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary natural feedstocks for myristyl alcohol production are coconut oil, palm kernel oil, and nutmeg, all of which are rich in myristic acid, the precursor to myristyl alcohol. The industrial production process predominantly involves the hydrolysis or transesterification of the triglycerides in these oils to yield free fatty acids or fatty acid methyl esters, followed by high-pressure catalytic hydrogenation to produce the fatty alcohol. Subsequent purification is typically achieved through fractional distillation and recrystallization to meet high-purity standards. This document outlines the methodologies for these processes and for the analytical quantification of myristyl alcohol.

Natural Sources of Myristyl Alcohol

Myristyl alcohol is derived from the reduction of myristic acid (tetradecanoic acid). The primary natural sources of myristic acid are tropical oils, with coconut oil, palm kernel oil, and nutmeg being the most commercially significant.

Quantitative Data on Myristic Acid Content

The concentration of myristic acid varies among these natural sources. The following table summarizes the typical myristic acid content found in each.

| Natural Source | Myristic Acid Content (% w/w of total fatty acids) | Reference(s) |

| Coconut Oil | 17.83 - 20.4% | [1][2] |

| Palm Kernel Oil | 16.0 - 16.25% | [3] |

| Nutmeg Butter | 75.69% | [4][5] |

Extraction and Production of Myristyl Alcohol

The industrial production of myristyl alcohol from natural sources is a multi-step process that begins with the liberation of fatty acids from triglycerides, followed by the reduction of myristic acid to myristyl alcohol, and concludes with purification.

Overall Production Workflow

The general workflow for the production of myristyl alcohol from natural oils is depicted below. This process typically involves two main routes: hydrolysis to free fatty acids followed by hydrogenation, or transesterification to fatty acid methyl esters (FAMEs) followed by hydrogenation.[6]

Experimental Protocols

Option A: Hydrolysis to Free Fatty Acids

This process splits the triglyceride molecules into glycerol and free fatty acids.

-

Materials:

-

Palm kernel oil

-

Ethanolic potassium hydroxide (1.5 N)

-

Hydrochloric acid (6 N)

-

n-hexane

-

Distilled water

-

-

Procedure:

-

In a two-necked flask equipped with a reflux condenser, mix 50 g of palm kernel oil with 300 mL of 1.5 N ethanolic KOH solution.[5]

-

Heat the mixture in a water bath at 60°C for 2 hours with swirling.[5]

-

After cooling, transfer the mixture to a separating funnel.

-

Add 200 mL of water and 100 mL of 6 N hydrochloric acid to acidify the mixture.[5]

-

Extract the fatty acids three times with 100 mL portions of n-hexane.[5]

-

Wash the combined organic layers with 50 mL of distilled water.[5]

-

Remove the n-hexane under reduced pressure to obtain the free fatty acids.

-

Option B: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This process converts triglycerides into fatty acid methyl esters and glycerol.

-

Materials:

-

Coconut oil

-

Methanol

-

Potassium hydroxide (KOH)

-

-

Procedure:

-

Preheat coconut oil with 1-3% moisture content to 100°C for 20 minutes with continuous stirring to remove residual moisture.[7]

-

Cool the oil to 80°C.[7]

-

Prepare a methoxide catalyst by dissolving KOH (1% by weight of oil) in methanol (15% by weight of oil) with mild stirring.[7]

-

Slowly add the alcohol-catalyst mixture to the preheated oil with vigorous agitation, maintaining the temperature between 80-90°C for 70-90 minutes.[7]

-

After the reaction, cool the mixture to room temperature and allow it to settle for 8-10 hours.[7]

-

Separate the upper layer of coconut methyl esters from the lower glycerol layer using a separating funnel.[7]

-

This is the core step where myristic acid or its methyl ester is converted to myristyl alcohol.

-

Catalyst: Copper chromite is a commonly used catalyst for this reaction.[8][9]

-

Reaction Conditions:

-

General Procedure (Slurry Reactor):

-

The fatty acid or fatty acid methyl ester feedstock is mixed with the copper chromite catalyst in a slurry-type reactor.

-

The reactor is pressurized with hydrogen to the target pressure (e.g., 3000 psig).[8]

-

The mixture is heated to the reaction temperature (e.g., 280°C) with vigorous agitation.[8]

-

The reaction is monitored by sampling and analyzing the conversion of the starting material.

-

Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The crude fatty alcohol is then ready for purification.

-

A. Fractional Distillation

Fractional distillation is used to separate myristyl alcohol from other fatty alcohols and impurities based on differences in boiling points. This is typically performed under vacuum to reduce the boiling points and prevent thermal degradation.[12][13]

-

Apparatus: A fractional distillation unit equipped with a vacuum pump, heating mantle, fractionating column (e.g., Vigreux or packed column), condenser, and collection flasks.

-

Procedure:

-

Charge the crude myristyl alcohol into the distillation flask.

-

Reduce the pressure in the system to the desired vacuum level (e.g., 1-10 mbar).[14]

-

Gradually heat the distillation flask.

-

Collect the different fractions based on their boiling points at the operating pressure. The C12/C14 fatty alcohol cut is typically collected for further purification of myristyl alcohol.[15]

-

Monitor the temperature at the head of the column to ensure sharp separation of the fractions.

-

B. Recrystallization

Recrystallization is a final purification step to obtain high-purity myristyl alcohol.

-

Solvent Selection: A suitable solvent is one in which myristyl alcohol is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Alcohols like ethanol or aqueous ethanol are often used.

-

Procedure:

-

Dissolve the myristyl alcohol fraction obtained from distillation in a minimum amount of a suitable hot solvent (e.g., near-boiling ethanol).[6][16][17]

-

If colored impurities are present, add a small amount of activated carbon and heat for a short period.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.[16][17]

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[16][17]

-

Collect the purified myristyl alcohol crystals by vacuum filtration.[16]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16]

-

Dry the crystals to remove any residual solvent.

-

Analytical Methods for Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for the qualitative and quantitative analysis of myristyl alcohol.

GC-MS Analysis Workflow

Experimental Protocol for GC-MS Quantification

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing myristyl alcohol.

-

Dissolve the sample in a suitable solvent (e.g., hexane or a mixture of dichloromethane and methanol).[18]

-

Add a known amount of an internal standard (e.g., a fatty alcohol with a different chain length not present in the sample) for accurate quantification.

-

-

Derivatization (for fatty acids):

-

If analyzing the precursor myristic acid, it must be derivatized to its methyl ester (FAME) prior to GC analysis. This is commonly done using a reagent like boron trifluoride in methanol.

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for fatty alcohol analysis (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 1 minute.

-

Ramp: Increase to 240°C at a rate of 4°C/min.

-

Hold at 240°C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 40-500.

-

-

-

Quantification:

-

Identify the myristyl alcohol peak in the chromatogram based on its retention time and mass spectrum.

-

Integrate the peak area of myristyl alcohol and the internal standard.

-

Calculate the concentration of myristyl alcohol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of myristyl alcohol and the internal standard.

-

Conclusion

The production of myristyl alcohol from natural sources is a well-established industrial process with a clear and defined workflow. Coconut oil, palm kernel oil, and nutmeg serve as abundant and renewable feedstocks rich in the myristic acid precursor. The conversion to myristyl alcohol through high-pressure hydrogenation, followed by purification via fractional distillation and recrystallization, allows for the production of a high-purity product suitable for a wide range of applications in the pharmaceutical and cosmetic industries. The analytical methods outlined provide robust means for quality control and quantification throughout the production process. This guide provides the foundational technical knowledge for researchers and professionals working with or developing processes involving myristyl alcohol.

References

- 1. WO1994010112A1 - Process for the production of fatty alcohols - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mt.com [mt.com]

- 7. WO2015015415A1 - Process for obtaining ester - Google Patents [patents.google.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Preparation and characterization of trimethylolpropane esters from palm kernel oil methyl esters. [repositorio.fedepalma.org]

- 10. WO2012074841A2 - Copper chromite hydrogenation catalysts for production of fatty alcohols - Google Patents [patents.google.com]

- 11. scientificspectator.com [scientificspectator.com]

- 12. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 13. Fatty acids fractional and total distillation | CMB SpA [cmb.it]

- 14. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 15. Home Page [chem.ualberta.ca]

- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the production of 1-tetradecanol, a C14 fatty alcohol, from its corresponding carboxylic acid, myristic acid. 1-Tetradecanol, also known as myristyl alcohol, is a valuable chemical intermediate and formulation component in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] This document provides a comparative analysis of the most common laboratory and industrial methods for this transformation, focusing on detailed experimental protocols, quantitative data, and process workflows.

Introduction

Myristic acid (tetradecanoic acid), a saturated fatty acid, is the direct precursor for the synthesis of 1-tetradecanol.[1][3] The conversion is a reduction of the carboxylic acid functional group to a primary alcohol. The principal methods employed for this reduction are catalytic hydrogenation and chemical reduction using metal hydrides such as lithium aluminum hydride (LAH) or borane complexes. The choice of method often depends on the desired scale of production, cost considerations, and the required purity of the final product.

Methods of Synthesis

The following sections provide detailed descriptions of the primary methods for the synthesis of 1-tetradecanol from myristic acid.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common industrial method for the production of fatty alcohols from fatty acids or their esters.[3] This process involves the reaction of myristic acid with hydrogen gas at elevated temperature and pressure in the presence of a metal catalyst.

A typical laboratory-scale catalytic hydrogenation of myristic acid can be performed as follows:

-

Catalyst Preparation: A supported metal catalyst, such as 5% Palladium on Carbon (Pd/C) or a bimetallic catalyst like Palladium-Tin on carbon (Pd-Sn/C), is prepared or obtained commercially.[4]

-

Reaction Setup: A high-pressure autoclave reactor is charged with myristic acid, a suitable solvent (e.g., 2-propanol/water mixture), and the catalyst.[4]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 3.0 MPa). The reaction mixture is heated to the target temperature (e.g., 240 °C) and stirred vigorously for a specified duration (e.g., 13 hours).[4]

-

Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude 1-tetradecanol can be purified by distillation or recrystallization from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Catalyst | Bimetallic Pd-Sn/C | [4] |

| Catalyst Loading | Not specified | |

| Solvent | 2-propanol/water | [4] |

| Temperature | 240 °C | [4] |

| Pressure | 3.0 MPa | [4] |

| Reaction Time | 13 hours | [4] |

| Conversion of Myristic Acid | 100% | [4] |

| Yield of 1-Tetradecanol | Up to 73.2% (for stearic acid) | [4] |

| Purity | Not specified |

Note: The yield provided is for the hydrogenation of stearic acid to 1-octadecanol using a similar catalyst system, as specific yield for myristic acid under these exact conditions was not found. However, the process is analogous.

Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols with high efficiency.[2][5][6] This method is commonly used for laboratory-scale synthesis due to its high yields and relatively mild reaction conditions.

A general procedure for the LAH reduction of a carboxylic acid is as follows:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Myristic Acid: A solution of myristic acid in the same dry solvent is added dropwise to the LAH suspension at 0 °C. The reaction is typically exothermic.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure, often referred to as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Work-up and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation to yield crude 1-tetradecanol. Further purification can be achieved by distillation under reduced pressure or recrystallization.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6] |

| Solvent | Diethyl ether or THF | |

| Temperature | 0 °C to reflux | |

| Reaction Time | Several hours | |

| Yield | Generally high (often >90%) | [6] |

| Purity | High after purification |

Note: Specific quantitative data for the LAH reduction of myristic acid was not available in the searched literature, but high yields are generally expected for this type of reaction.

Borane Reduction

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids to primary alcohols.[7] Borane is generally considered a milder reducing agent than LAH and can offer better selectivity in the presence of other functional groups.

A typical procedure for the borane reduction of a carboxylic acid is as follows:

-

Reaction Setup: A solution of myristic acid in a dry aprotic solvent like THF is placed in a flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Borane: A solution of BH₃·THF is added to the myristic acid solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period until the reduction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or methanol. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over a drying agent, and concentrated to give the crude 1-tetradecanol. Purification is typically achieved by distillation or recrystallization.

| Parameter | Value | Reference |

| Reducing Agent | Borane-Tetrahydrofuran Complex (BH₃·THF) | [7] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Temperature | Room temperature | [7] |

| Reaction Time | Varies depending on substrate | |

| Yield | Generally high | [7] |

| Purity | High after purification |

Note: While borane is a well-established reagent for this transformation, specific quantitative data for the reduction of myristic acid was not found in the provided search results.

Process Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis of 1-tetradecanol from myristic acid using the methods described above.

Caption: Workflow for Catalytic Hydrogenation of Myristic Acid.

Caption: Workflow for LAH Reduction of Myristic Acid.

Conclusion

The synthesis of 1-tetradecanol from myristic acid can be effectively achieved through several established methods. Catalytic hydrogenation is the preferred route for large-scale industrial production due to its cost-effectiveness and the use of heterogeneous catalysts that are easily separated. For laboratory-scale synthesis where high yields are paramount, reduction with lithium aluminum hydride is a robust and reliable method. Borane reduction offers a milder alternative to LAH, with the potential for greater functional group tolerance. The selection of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale, purity, and economic constraints. Further optimization of reaction conditions for each method can lead to improved yields and purities of the final 1-tetradecanol product.

References

- 1. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 2. 1-Tetradecanol [chemeurope.com]

- 3. 1-TETRADECANOL (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 4. journal.bcrec.id [journal.bcrec.id]

- 5. 1-Tetradecanol synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

1-Tetradecanol (CAS Number 112-72-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] This white, waxy solid is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1][2] With its emollient properties, 1-Tetradecanol is a common ingredient in cosmetics. Beyond its use in personal care products, it serves as a crucial intermediate in chemical synthesis and is gaining attention in pharmaceutical and drug development for its antibacterial and anti-inflammatory properties.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and an exploration of the biological activities and potential mechanisms of action of 1-Tetradecanol.

Physicochemical Properties

The physical and chemical characteristics of 1-Tetradecanol are summarized in the tables below. These properties are fundamental for its application in various scientific and industrial fields.